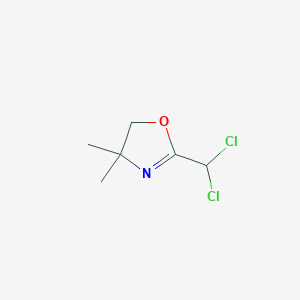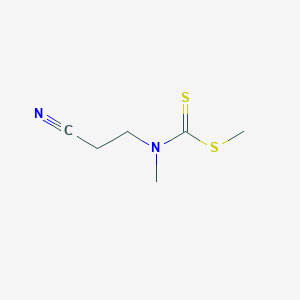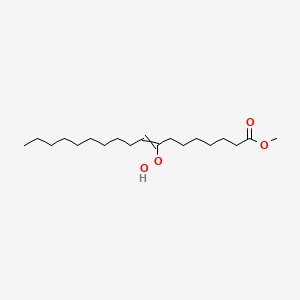
Methyl 8-hydroperoxyoctadec-8-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-hydroperoxyoctadec-8-enoate is a chemical compound with the molecular formula C19H36O4. It is a methyl ester derivative of hydroperoxyoctadecenoic acid. This compound is known for its unique structure, which includes a hydroperoxide group attached to an unsaturated fatty acid chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 8-hydroperoxyoctadec-8-enoate can be synthesized through the hydroperoxidation of methyl oleate. The process typically involves the reaction of methyl oleate with hydrogen peroxide in the presence of a catalyst such as silver trifluoroacetate. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective formation of the hydroperoxide group .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar principles but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production. The process also includes steps for the purification and stabilization of the compound to prevent decomposition .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 8-hydroperoxyoctadec-8-enoate undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction of the hydroperoxide group can yield hydroxyl derivatives.
Substitution: The hydroperoxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Epoxides: Formed through oxidation.
Hydroxyl derivatives: Formed through reduction.
Substituted derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 8-hydroperoxyoctadec-8-enoate has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of hydroperoxides and their reactivity.
Biology: The compound is studied for its potential biological activities, including its role in lipid peroxidation and cellular signaling.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of oxidative stress and inflammation.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other valuable compounds
Wirkmechanismus
The mechanism of action of methyl 8-hydroperoxyoctadec-8-enoate involves its ability to generate reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. This can lead to oxidative stress in biological systems, affecting various molecular targets and pathways. The compound can interact with cellular membranes, proteins, and nucleic acids, leading to a range of biological effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 12-hydroperoxyoctadecanoate: Another hydroperoxide derivative with similar reactivity but different structural properties.
(8E,10S)-10-hydroperoxy-8-octadecenoate: A compound with a similar hydroperoxide group but different positional isomerism
Uniqueness: Its position of the hydroperoxide group on the unsaturated fatty acid chain makes it a valuable compound for studying the effects of hydroperoxides in various chemical and biological contexts .
Eigenschaften
CAS-Nummer |
64687-35-0 |
|---|---|
Molekularformel |
C19H36O4 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
methyl 8-hydroperoxyoctadec-8-enoate |
InChI |
InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-12-15-18(23-21)16-13-10-11-14-17-19(20)22-2/h15,21H,3-14,16-17H2,1-2H3 |
InChI-Schlüssel |
HQMWBVZHOWSQDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC=C(CCCCCCC(=O)OC)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


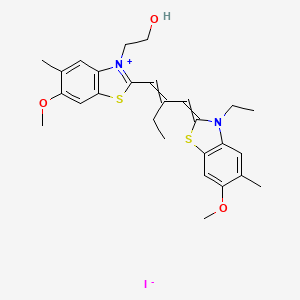
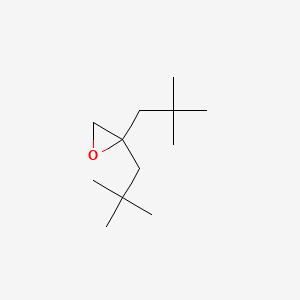

![N,N-Dimethyl-4-[(4-phenoxyphenyl)tellanyl]aniline](/img/structure/B14484248.png)
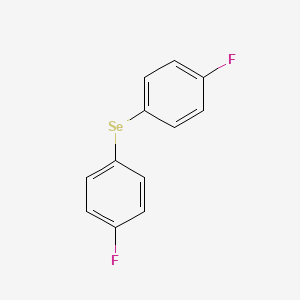
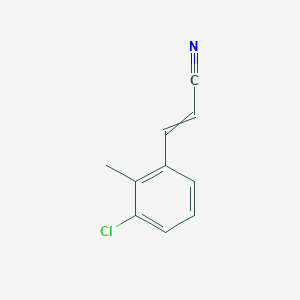
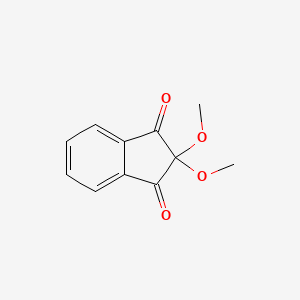
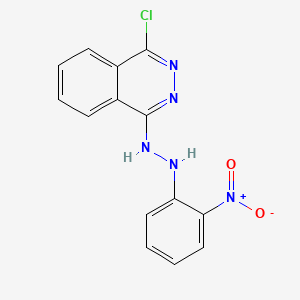
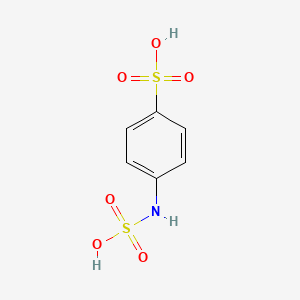
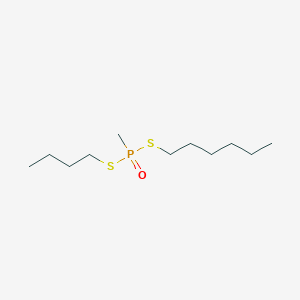
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(4-methyl-1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14484294.png)
![3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid](/img/structure/B14484295.png)
